molecular formula C11H9ClO5 B14659855 2,4-Diacetoxybenzoyl chloride CAS No. 50740-12-0

2,4-Diacetoxybenzoyl chloride

Cat. No.: B14659855
CAS No.: 50740-12-0
M. Wt: 256.64 g/mol
InChI Key: MPGDHASUFJRXLY-UHFFFAOYSA-N
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Description

2,4-Diacetoxybenzoyl chloride is an organic compound characterized by the presence of two acetoxy groups and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diacetoxybenzoyl chloride typically involves the acetylation of 2,4-dihydroxybenzoyl chloride. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diacetoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dihydroxybenzoic acid and acetic acid.

    Reduction: It can be reduced to form 2,4-diacetoxybenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Hydrolysis: Formation of 2,4-dihydroxybenzoic acid.

    Reduction: Formation of 2,4-diacetoxybenzyl alcohol.

Scientific Research Applications

2,4-Diacetoxybenzoyl chloride finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,4-Diacetoxybenzoyl chloride involves its reactivity towards nucleophiles. The acetoxy groups and the benzoyl chloride moiety make it a versatile intermediate for various chemical transformations. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    2,4-Dichlorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of acetoxy groups.

    2,4-Dihydroxybenzoyl chloride: Precursor in the synthesis of 2,4-Diacetoxybenzoyl chloride.

    Benzoyl chloride: Lacks the acetoxy groups but shares the benzoyl chloride moiety.

Uniqueness: this compound is unique due to the presence of acetoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

CAS No.

50740-12-0

Molecular Formula

C11H9ClO5

Molecular Weight

256.64 g/mol

IUPAC Name

(3-acetyloxy-4-carbonochloridoylphenyl) acetate

InChI

InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-9(11(12)15)10(5-8)17-7(2)14/h3-5H,1-2H3

InChI Key

MPGDHASUFJRXLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)OC(=O)C

Origin of Product

United States

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